molecular formula C11H8BrNO2 B024745 N-(2-bromophenyl)furan-2-carboxamide CAS No. 19771-81-4

N-(2-bromophenyl)furan-2-carboxamide

Cat. No.: B024745
CAS No.: 19771-81-4
M. Wt: 266.09 g/mol
InChI Key: VQLNHWYJWWKAPW-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)furan-2-carboxamide is a brominated aromatic carboxamide derivative featuring a furan ring linked to a 2-bromophenyl group via an amide bond. For example, N-(4-bromophenyl)furan-2-carboxamide is synthesized by reacting 4-bromoaniline with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base, followed by purification via column chromatography . This method can be extrapolated to the 2-bromo isomer by substituting 2-bromoaniline as the starting material.

The compound’s structure combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the electron-rich furan system. Applications are inferred from structurally related compounds, which exhibit insecticidal, antiviral, or crystallographic significance .

Properties

CAS No.

19771-81-4

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

N-(2-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8BrNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)

InChI Key

VQLNHWYJWWKAPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Bromo Substitution

N-(4-Bromophenyl)furan-2-carboxamide

  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling further functionalization of the aryl bromide .
  • This compound serves as an intermediate for synthesizing aryl-substituted derivatives .

N-(2-Bromophenyl)furan-2-carboxamide

  • Synthesis : Likely synthesized via direct amidation (similar to the 4-bromo analog) but with 2-bromoaniline.
  • This may reduce solubility compared to the para isomer.

Functional Group Variations

Nitro Substitution: N-(2-Nitrophenyl)furan-2-carboxamide
  • Synthesis : Reacting furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile under reflux .
  • Properties: Melting point: 388 K. Structural features: Non-planar conformation due to intramolecular N–H⋯O hydrogen bonding between the amide and nitro groups. Dihedral angles between phenyl and furan rings (9.71°) differ from brominated analogs . Applications: Studied for crystallographic behavior; nitro groups may enhance electrophilic reactivity.
Epoxy and Alkoxy Substituents: N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide
  • Synthesis : Multi-step synthesis involving epoxy-functionalized intermediates .
  • Exhibits insect growth regulatory activity, suggesting functional groups influence bioactivity .

Bioactive Analogues

Antiviral Carboxamides
  • N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide : Acts as a 2C protein inhibitor in enteroviruses. The fluorobenzyl and methoxyphenyl groups enhance binding to the viral ATPase, demonstrating the impact of electron-withdrawing and donating substituents on antiviral activity .
Insecticidal Carboxamides
  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide : Incorporates an oxadiazole ring, increasing rigidity and hydrogen-bonding capacity. Shows high insecticidal efficacy, highlighting the role of heterocyclic extensions .

Crystallographic and Structural Comparisons

Compound Substituent/Position Key Structural Features Applications/Properties References
This compound 2-Br on phenyl Steric hindrance at ortho position; potential non-planar conformation Inferred insecticidal/antiviral use
N-(4-Bromophenyl)furan-2-carboxamide 4-Br on phenyl Reduced steric effects; used in cross-coupling reactions Synthetic intermediate
N-(2-Nitrophenyl)furan-2-carboxamide 2-NO2 on phenyl Intramolecular H-bonding; dihedral angle 9.71° between rings Crystallographic studies
N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide Epoxy group on phenyl Functionalizable epoxy moiety Insect growth regulator
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Fluorobenzyl/methoxyphenyl Dual substituents enhancing ATPase binding Antiviral (2C inhibitor)

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